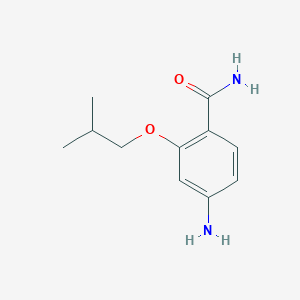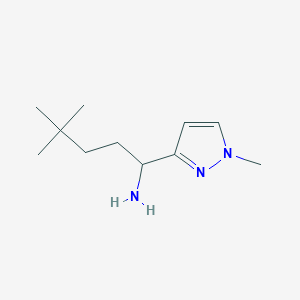
3-(Nitrometilen)azetidina-1-carboxilato de tert-butilo
Descripción general
Descripción
tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate: is an organic compound with the molecular formula C9H14N2O4 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Aplicaciones Científicas De Investigación
tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of biologically active compounds.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Tert-Butyl 3-(Nitromethylene)Azetidine-1-Carboxylate is an organic compound It’s often used as an intermediate in organic synthesis to produce biologically active compounds .
Mode of Action
As an intermediate in organic synthesis, it likely interacts with other compounds to form new substances with biological activity .
Biochemical Pathways
As an intermediate in organic synthesis, it’s used to synthesize biologically active compounds , which may affect various biochemical pathways depending on the final product.
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the final biologically active compounds that it helps to produce .
Action Environment
It’s worth noting that this compound is soluble in common organic solvents such as chloroform, methanol, and dichloromethane , which could potentially influence its action and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate typically involves multi-step reactions. One common method includes the cyclization of N-alkenylamides using tert-Butyl hypoiodite, which leads to the formation of various N-heterocycles . The specific conditions for synthesizing tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate require further experimental data to be fully elucidated .
Industrial Production Methods: Industrial production methods for tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate are not well-documented in the literature. the compound can be synthesized in a laboratory setting using standard organic synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products typically include amines.
Substitution: Products vary depending on the nucleophile used.
Comparación Con Compuestos Similares
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine
- 1-Bromoacetyl-3,3-dinitroazetidine
Uniqueness: tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate is unique due to its nitromethylene group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other azetidine derivatives that may lack such functional groups.
Propiedades
IUPAC Name |
tert-butyl 3-(nitromethylidene)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(12)10-4-7(5-10)6-11(13)14/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUILBAEDWZEMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C[N+](=O)[O-])C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149706 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379812-12-0 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}cyclobutane-1-carboxylic acid](/img/structure/B1443970.png)
![2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B1443973.png)





![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1443982.png)

![1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine](/img/structure/B1443986.png)



